molecular formula C11H15N B2485533 4-Methyl-2-phenylpyrrolidine CAS No. 891763-13-6

4-Methyl-2-phenylpyrrolidine

Cat. No.: B2485533
CAS No.: 891763-13-6
M. Wt: 161.248
InChI Key: OVCVERGEPCICMG-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Core in Advanced Organic Synthesis

The pyrrolidine scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in numerous natural products, pharmaceuticals, and synthetic compounds. nih.govnih.gov It is a core component of natural alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. wikipedia.org The structural rigidity and stereochemical complexity offered by the sp³-hybridized, non-planar pyrrolidine ring make it an attractive framework for designing molecules that can effectively interact with biological targets. nih.gov

In pharmaceuticals, the pyrrolidine ring is present in a wide range of approved drugs, including the antihypertensive Captopril, the antibacterial Clindamycin, and the nootropic Aniracetam. nih.govfrontiersin.org Beyond its role as a pharmacophore, the pyrrolidine framework is crucial in asymmetric synthesis. Chiral pyrrolidine derivatives are widely employed as efficient chiral auxiliaries, organocatalysts, and ligands for transition metals, enabling the stereocontrolled synthesis of complex molecules. nih.govnih.govspringerprofessional.de The development of proline-based organocatalysis, for instance, has revolutionized the field of asymmetric synthesis by providing an environmentally friendly alternative to metal-based catalysts. nih.govresearchgate.net

Overview of 4-Methyl-2-phenylpyrrolidine within Contemporary Pyrrolidine Research

Research has focused on the synthesis of specific stereoisomers of related structures, such as 4-phenylpyrrolidin-2-ones and their 5-methyl homologs. caldic.comosi.lv For example, the synthesis of (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (a derivative of 4-methyl-2-phenylpyrrolidone) highlights the importance of controlling stereochemistry to achieve desired biological outcomes. caldic.comrsu.lv Methodologies for preparing single stereoisomers often involve asymmetric synthesis or stereochemical resolution of racemic mixtures. researchgate.net

The synthesis of disubstituted pyrrolidines, including the 2,4-disubstituted pattern seen in this compound, is an active area of investigation. nih.gov For instance, the cyclization of 1-azido-2-phenyl-hex-5-ene has been shown to yield a 2,4-disubstituted pyrrolidine, demonstrating a modern approach to constructing this ring system. nih.gov While direct research on this compound itself is specific, the principles derived from the synthesis and study of closely related 2,4- and 2,5-disubstituted pyrrolidines are highly relevant. nih.govrsc.org These studies often explore diastereoselective synthetic routes to control the relative stereochemistry of the substituents, which is crucial for their application as catalysts or as building blocks for more complex molecules. nih.govbohrium.com

Hierarchical Classification of Pyrrolidine Derivatives by Substitution Pattern

Pyrrolidine derivatives are systematically classified based on the number and position of substituents attached to the ring. This classification helps in understanding structure-activity relationships and in designing synthetic strategies. bohrium.comnih.gov

The primary classification is based on the number of substituents:

Mono-substituted: A single substituent is attached to one of the carbon atoms or the nitrogen atom of the pyrrolidine ring.

Di-substituted: Two substituents are present on the ring. Their relative positions are critical and are denoted by numbers (e.g., 2,4-disubstituted, 2,5-disubstituted).

Poly-substituted: Three or more substituents are attached to the pyrrolidine core.

Further classification is based on the nature of the substitution:

N-substituted: The substituent is attached to the nitrogen atom (position 1). bohrium.com

C-substituted: Substituents are attached to one or more of the four carbon atoms (positions 2, 3, 4, or 5).

Spiro-pyrrolidines: The pyrrolidine ring shares a single atom with another ring system. bohrium.com

Fused-pyrrolidines: The pyrrolidine ring shares two adjacent atoms with another ring, forming a bicyclic system. bldpharm.com

This hierarchical system allows for precise description and categorization of complex pyrrolidine structures, which is essential for systematic research and development. bohrium.comnih.gov

Interactive Data Table: Classification of Pyrrolidine Derivatives

Classification TypeDescriptionExample Compound Class
By Number of Substituents
Mono-substitutedOne group attached to the ring.2-Phenylpyrrolidine (B85683)
Di-substitutedTwo groups attached to the ring.This compound
Poly-substitutedThree or more groups attached.3,4-Dihydroxy-2,5-dimethylpyrrolidine
By Type of Substitution
N-SubstitutedSubstitution on the nitrogen atom.1-Benzyl-4-methyl-2-pyrrolidone unl.edu
C-SubstitutedSubstitution on carbon atoms.4-Phenylpyrrolidone researchgate.net
Spiro-pyrrolidineShares one atom with another ring.Spirooxindolopyrrolidines bohrium.com
Fused-pyrrolidineShares two atoms with another ring.Bicyclic Pyrrolidines bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCVERGEPCICMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891763-13-6
Record name 4-methyl-2-phenylpyrrolidine
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Synthetic Methodologies for 4 Methyl 2 Phenylpyrrolidine and Stereoisomeric Analogs

Foundational Approaches to Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring can be achieved through various fundamental organic reactions. One common approach involves the cyclization of linear precursors containing the requisite carbon and nitrogen atoms. For instance, the reaction of 1-phenyl-1,4-dibromobutane with an appropriate amine, such as S-(−)-α-methylbenzylamine, can yield chiral N-α-methylbenzyl-2-phenylpyrrolidine. tandfonline.com Another strategy involves the condensation of a β-keto ester, like methyl β-benzoylpropionate, with a chiral amine, followed by reduction to form the pyrrolidine ring. tandfonline.com

Multicomponent reactions (MCRs) also offer an efficient pathway to substituted pyrrolidines. tandfonline.com For example, a one-pot reaction involving an aldehyde, an amino acid ester, and a chalcone (B49325) can be used to synthesize pyrrolidine-2-carboxylates. tandfonline.com This method proceeds through the formation of a Schiff base, followed by a Michael addition. tandfonline.com

Stereoselective Synthesis of 4-Methyl-2-phenylpyrrolidine Isomers

Achieving stereocontrol in the synthesis of this compound is crucial, as different stereoisomers can exhibit distinct biological activities. researchgate.net Various strategies have been developed to control the stereochemistry at the C2 and C4 positions of the pyrrolidine ring.

Asymmetric Construction of the Pyrrolidine Core with Defined Stereochemistry

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. researchgate.net This can be accomplished using chiral catalysts, auxiliaries, or starting materials. For instance, the asymmetric "Clip-Cycle" synthesis involves an unsaturated Cbz-protected 'allyl' amine that is "clipped" with an activating unsaturated thioester group via an alkene metathesis reaction. whiterose.ac.uk This is followed by a chiral phosphoric acid-catalyzed aza-Michael "cycle" reaction to produce enantioenriched chiral pyrrolidines. whiterose.ac.uk Kinetic resolution of racemic substrates in this process has been shown to yield pyrrolidines with high enantiomeric excess. whiterose.ac.uk

Another approach utilizes transaminases for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org By selecting the appropriate transaminase, both enantiomers of the target pyrrolidine can be accessed with high enantiomeric excess. acs.org

Chiral Pool Synthesis Strategies for Phenyl- and Methyl-Substituted Pyrrolidines

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. sci-hub.sebeilstein-journals.org Proline and its derivatives are common starting points for the synthesis of substituted pyrrolidines. sci-hub.se For example, new pyrrolidine-based organocatalysts have been synthesized starting from (R)-glyceraldehyde, which is accessible from D-mannitol. beilstein-journals.org The synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of their cyclic sulfonamide precursors, which were prepared from a chiral pool-derived 2,5-dihydropyrrole. nih.gov

Diastereoselective Routes to this compound Scaffolds

Diastereoselective synthesis aims to control the relative stereochemistry between multiple stereocenters in a molecule. researchgate.net A diastereoselective method for synthesizing chiral pyrrolidine and piperidine (B6355638) ring systems involves bromination followed by aminocyclization of N-protected aminoalkenes. researchgate.net The incorporation of a chiral auxiliary, such as an α-methylbenzyl group on the nitrogen, can lead to a diastereoselective ring closure, allowing for the separation of the resulting diastereomers. researchgate.net

The reduction of endocyclic β-enamino esters is another strategy to produce diastereomerically pure multisubstituted pyrrolidines. analis.com.my For example, a set of chiral multi-substituted pyrrolidine diastereomers containing a β-amino ester moiety were synthesized from 4-carbethoxy-3-hydroxy-2-oxo-5-phenyl-3-pyrroline. analis.com.my

Advanced Catalytic Methods for Substituted Pyrrolidine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. Several advanced catalytic strategies have been applied to the synthesis of substituted pyrrolidines.

[3+2] Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides with Dipolarophiles)

The [3+2] dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and highly versatile method for constructing the pyrrolidine ring. chemrxiv.orgacs.orgnih.gov This reaction can create multiple new stereogenic centers in a single step with high regio- and stereoselectivity. rsc.orgnih.gov

Azomethine ylides, which are nitrogen-based three-atom components, can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or ketone. nih.govmdpi.com These ylides then react with a wide range of dipolarophiles, such as electron-deficient alkenes, to afford highly functionalized pyrrolidines. chemrxiv.orgnih.govacs.org

Recent advancements in this area include the use of iridium catalysts for the reductive generation of azomethine ylides from tertiary amides and lactams. chemrxiv.orgacs.org This method allows for the synthesis of structurally complex pyrrolidine architectures under mild conditions. chemrxiv.orgacs.org Furthermore, the development of asymmetric versions of this reaction, using chiral catalysts, has enabled the enantioselective synthesis of various pyrrolidine derivatives. rsc.org

Catalyst/Method Reactants Product Key Features
Iridium-catalyzed reductive generationTertiary amides/lactams and electron-poor alkenesFunctionalized pyrrolidinesMild conditions, broad substrate scope, high regio- and diastereoselectivity. chemrxiv.orgacs.org
Glycine-based decarboxylative cycloadditionGlycine derivatives, aldehydes, and maleimidesTetracyclic pyrrolizidinesPseudo five-component reaction, high yields, and diastereoselectivity. mdpi.com
Silver acetate/triethylamineβ-lactam imines of α-amino esters and nitrostyrenesPyrrolidinyl β-lactamsProceeds via an N-metallo azomethine ylide. nih.gov
Chiral Phosphoric AcidUnsaturated Cbz-protected 'allyl' amine and unsaturated thioesterEnantioenriched chiral pyrrolidinesAsymmetric "Clip-Cycle" synthesis, kinetic resolution. whiterose.ac.uk
Transaminasesω-chloroketones and amine donor2-substituted chiral pyrrolidinesBiocatalytic, access to both enantiomers with high enantiomeric excess. acs.org

Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed, Gold-catalyzed)

Transition metal catalysis provides powerful and versatile methods for constructing substituted pyrrolidine rings with high levels of control over stereochemistry.

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for the synthesis of substituted pyrrolidines. Carboamination reactions, in particular, have proven effective. For example, the palladium-catalyzed reaction of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines. nih.gov These reactions often proceed with high diastereoselectivity, favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov A tandem N-arylation/carboamination sequence has also been developed, allowing for the modular assembly of these heterocyclic structures from primary γ-amino alkenes, aryl bromides, and vinyl bromides. nih.gov Furthermore, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with imines, facilitated by novel phosphoramidite (B1245037) ligands, yield pyrrolidine cycloadducts with excellent yields and selectivities. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis offers an alternative route to 2-arylpyrrolidines. An intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates can be achieved using a copper catalyst. nih.gov This method is compatible with a range of functional groups on terminal, 1,2-disubstituted, and 1,1-disubstituted vinylarenes. nih.gov The reaction mechanism is believed to involve the copper-catalyzed oxidation of the alkylborane to an alkyl radical, which then adds to the styrene (B11656) to form a stabilized benzylic radical. nih.gov Copper catalysis has also been utilized in domino three-component decarboxylative coupling and cyclization reactions to afford 2-heterocyclic substituted pyrrolidines. researchgate.net Additionally, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct pathway to pyrrolidines under mild conditions with high regio- and chemoselectivity. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts are effective in promoting tandem reactions initiated by the hydroamination of alkynes. A notable example is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, which yields various enantioenriched pyrrolidines. acs.org This represents a significant development for synthesizing pyrrolidines from homopropargyl sulfonamide precursors. acs.org These reactions can also be designed to incorporate nucleophiles. Gold-catalyzed intramolecular anti-Markovnikov hydroamination of chiral homopropargyl sulfonamides can initiate subsequent azidation, allylation, or heteroarylation, leading to enantioenriched 2,5-disubstituted pyrrolidines with high diastereoselectivities. rsc.org The proposed mechanism involves the 5-endo-dig cycloisomerization to form a dihydropyrrole intermediate, which then converts to an iminium intermediate that is subsequently attacked by a nucleophile. rsc.org

Catalyst SystemReaction TypeSubstratesProductsKey Features
Palladium(0) Carboaminationγ-(N-arylamino)alkenes, Vinyl BromidesN-Aryl-2-allyl PyrrolidinesHigh diastereoselectivity for trans-2,3 and cis-2,5 products. nih.gov
Copper(II) CarboaminationVinylarenes, Potassium N-carbamoyl-β-aminoethyltrifluoroborates2-ArylpyrrolidinesBroad substrate scope including various substituted vinylarenes. nih.gov
Gold(I) Hydroamination/HeteroarylationChiral Homopropargyl Sulfonamides, Indoles/Furans2,5-Disubstituted PyrrolidinesExcellent enantioselectivity and high diastereoselectivity. rsc.org

Organocatalytic Approaches to Pyrrolidine Ring Formation

Organocatalysis has emerged as a powerful, metal-free strategy for the asymmetric synthesis of chiral pyrrolidines. mdpi.com These methods often rely on the generation of reactive intermediates like enamines or iminium ions from acyclic precursors using chiral secondary amine catalysts, such as proline and its derivatives. researchgate.net

A common and robust strategy involves the organocatalytic Michael addition of aldehydes or ketones to nitroalkenes, followed by a reductive cyclization step. arabjchem.org For instance, a Hayashi-Jørgensen catalyst can facilitate the Michael addition between an aldehyde and a nitroalkene to create a γ-nitrocarbonyl compound. arabjchem.org This intermediate can then undergo reductive cyclization to form the highly substituted pyrrolidine ring. arabjchem.org The stereochemistry of the final product is controlled by the chiral catalyst used in the initial Michael addition.

Another significant organocatalytic route is the [3+2] cycloaddition reaction. The reaction between α,β-unsaturated aldehydes and azomethine ylides, catalyzed by a chiral secondary amine, can produce densely substituted pyrrolidines with high enantioselectivity. researchgate.net This approach constructs the pyrrolidine scaffold in a single, highly atom-economical step. The catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a stereocontrolled reaction with the 1,3-dipole (azomethine ylide). researchgate.net

Organocatalytic StrategyKey ReactionCatalyst ExampleIntermediatesProduct Type
Sequential ReactionMichael Addition / Reductive CyclizationHayashi-Jørgensen Catalystγ-Nitrocarbonyl compound3,4-Disubstituted Pyrrolidines arabjchem.org
Cycloaddition[3+2] CycloadditionChiral Diarylprolinol Silyl (B83357) EtherIminium ion, Azomethine ylidePolysubstituted Pyrrolidines researchgate.net

Radical-Mediated Annulation and Cyclization Reactions

Radical reactions offer a complementary approach for pyrrolidine synthesis, often under mild conditions with excellent functional group tolerance. nih.gov

A prominent strategy is the radical-polar crossover annulation. In one such method, visible-light irradiation in the presence of an iridium(III) photocatalyst and a Brønsted acid mediates a two-component annulation. acs.orgucla.edu A reactive radical is generated via a reductive proton-coupled electron transfer, which then adds to an alkene. acs.org A subsequent oxidative radical-polar crossover step forms a carbocation, which is trapped by a tethered nucleophile to close the ring, yielding pyrrolidines among other heterocycles. acs.orgucla.edu This method allows for the coupling of two simpler acyclic components to rapidly build molecular complexity. ucla.edu

Another approach involves the photolysis of alkyl iodides with Mn₂(CO)₁₀, which generates an alkyl radical. uiowa.edu This radical can add to N-acylhydrazone derivatives. If the radical precursor or the acceptor contains a suitably positioned leaving group (like an alkyl chloride), the initial radical adduct can undergo a subsequent intramolecular nucleophilic substitution (a 5-exo-tet cyclization) to furnish the pyrrolidine ring. uiowa.edu This radical-polar crossover annulation confirms the sequence of events, where the 5-exo-tet cyclization is favored over a potential 6-exo-tet pathway. uiowa.edu

Functionalization of Pre-formed Pyrrolidine Rings

The modification of an existing pyrrolidine core is a direct and efficient strategy for accessing diverse analogs.

Direct C-H functionalization is a highly atom-economical method for introducing complexity onto a pyrrolidine ring without the need for pre-functionalized substrates. A redox-triggered strategy has been developed for the regio- and diastereoselective functionalization of the α-C-H bond in 2-substituted pyrrolidines. nih.govacs.org By using o-benzoquinone as an internal oxidant, the secondary α-C-H bond (at C5) is selectively functionalized over the tertiary α-C-H bond (at C2). acs.org This process generates a transient N,O-acetal intermediate, which can then be intercepted by various nucleophiles (e.g., Grignard reagents) to yield unsymmetrically 2,5-disubstituted pyrrolidines with high diastereoselectivity. acs.org

Palladium catalysis has also been applied to the challenging C-H arylation at the unactivated C4 position of pyrrolidines. acs.org Using specifically designed aminoquinoline amide directing groups, this method allows for the regio- and stereoselective introduction of aryl groups at the C4 position of the pyrrolidine ring. acs.org

Functionalization SiteMethodReagents/CatalystKey Feature
α-C-H (C5 position)Redox-Triggered Functionalizationo-Benzoquinone (internal oxidant), Grignard reagentsHigh regio- and diastereoselectivity for 2,5-disubstitution. acs.org
C4-HDirected C-H ArylationPalladium catalyst, Aminoquinoline amide directing groupSite-selective functionalization of an unactivated C-H bond. acs.org

Direct nucleophilic or electrophilic substitution on the saturated, unactivated carbon atoms of the pyrrolidine ring is challenging. Reactions typically proceed through activated intermediates. For instance, the N,O-acetals generated via C-H oxidation represent activated electrophilic species that readily undergo nucleophilic substitution. acs.org

Nucleophilic substitution reactions are more common on substituents attached to the pyrrolidine ring or on related heterocyclic systems. For example, in the synthesis of certain complex molecules, the pyrrolidine ring itself can act as a nucleophile in substitution reactions. mdpi.com The reactivity of the pyrrolidine core can be enhanced by forming iminium ion intermediates, which are highly electrophilic and susceptible to attack by nucleophiles. This principle is central to the C-H functionalization strategies mentioned previously and is also a key aspect of many organocatalytic cycles. arabjchem.orgrsc.org Nucleophilic aromatic substitution (SNAr) on an aryl group attached to the pyrrolidine is a common transformation, where the electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com

Further diversification of this compound can be achieved by modifying the existing phenyl and methyl substituents.

Phenyl Group Derivatization: The phenyl ring is amenable to standard electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. Depending on the reaction conditions and the nature of the nitrogen substituent on the pyrrolidine ring, functional groups such as nitro (nitration), halogen (halogenation), acyl (Friedel-Crafts acylation), and alkyl (Friedel-Crafts alkylation) groups can be installed. The pyrrolidine moiety itself will direct substitution to the ortho and para positions, although steric hindrance may favor the para product. In some cases, protection of the pyrrolidine nitrogen may be necessary to prevent side reactions or catalyst deactivation. The modification of phenyl rings on related pyrrolidine carboxamide structures has been explored to probe structure-activity relationships, demonstrating the feasibility of such derivatizations. nih.gov

Methyl Group Derivatization: Functionalization of the C4-methyl group is more challenging due to the inertness of the C-H bonds. A potential route involves free-radical halogenation (e.g., using N-bromosuccinimide under UV irradiation) to generate a 4-(halomethyl) derivative. This activated intermediate can then undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, cyano, or amino groups. This two-step sequence allows for the conversion of the methyl group into more complex functionalities.

Multicomponent Reaction (MCR) Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netcaltech.edu These reactions are distinguished by their operational simplicity, atom economy, and ability to rapidly generate complex molecular scaffolds from simple precursors. researchgate.net In the field of heterocyclic chemistry, MCRs have emerged as a powerful and versatile strategy for the synthesis of substituted pyrrolidines, which are core structures in numerous biologically active compounds. researchgate.nettandfonline.com

A key advantage of MCRs is their capacity to construct multiple new bonds and stereocenters in a single, efficient step, often with a high degree of stereocontrol. nih.govnih.gov Various MCR strategies have been developed for the pyrrolidine framework, including Lewis acid-catalyzed reactions, [3+2] cycloadditions, and catalyst-free methodologies under unconventional conditions. tandfonline.comrsc.orgorganic-chemistry.org

Lewis Acid-Catalyzed Multicomponent Reactions

Lewis acids play a crucial role in many MCRs by activating one or more of the reacting components, thereby facilitating bond formation. Titanium and Ytterbium catalysts have proven particularly effective in the diastereoselective synthesis of highly functionalized pyrrolidine derivatives.

A notable example is the TiCl₄-catalyzed three-component reaction developed for the asymmetric synthesis of substituted pyrrolidines. nih.govacs.org This reaction involves an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) nucleophile. nih.govnih.govacs.org A key finding was that the reaction outcome is dependent on the amount of Lewis acid used. Initially, the reaction yields a tetrahydrofuran (B95107) derivative, which can be isolated. nih.govacs.org However, in the presence of a stoichiometric excess of TiCl₄, this intermediate undergoes an intramolecular rearrangement, involving the formation of a benzylic carbocation followed by ring closure, to produce the thermodynamically more stable pyrrolidine derivative as a single diastereomer in excellent yields. nih.govacs.orgd-nb.info This method is highly efficient, capable of creating up to three contiguous asymmetric centers in one operation. nih.govnih.gov

Another effective Lewis acid-catalyzed MCR employs Yb(OTf)₃ for the diastereoselective synthesis of pyrrolidines from aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org In this three-component reaction, an aldimine is generated in situ from the condensation of an aldehyde and a primary amine. This intermediate then reacts with the 1,1-cyclopropanediester in the presence of the ytterbium triflate catalyst to afford highly substituted pyrrolidines. organic-chemistry.org This method is noted for its high diastereoselectivity, favoring the formation of the cis isomer with respect to the substituents at the 2- and 5-positions of the pyrrolidine ring. organic-chemistry.org The reaction proceeds in good yields, particularly with aryl aldehydes and primary amines, with Yb(OTf)₃ being identified as the most efficient catalyst compared to other Lewis acids. organic-chemistry.org

[3+2] Cycloaddition-Based Multicomponent Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with olefinic or acetylenic dipolarophiles is a cornerstone for pyrrolidine synthesis. This reaction can be designed as an MCR where the azomethine ylide is generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. researchgate.nettandfonline.com This strategy allows for the rapid assembly of complex, often spirocyclic, pyrrolidine systems with high regio- and diastereoselectivity. researchgate.net

For instance, one-pot, three-component reactions involving an isatin (B1672199) derivative, an L-amino acid (such as L-proline or L-phenylalanine), and a dipolarophile can produce structurally diverse spirooxindole–pyrrolidine heterocyclic hybrids in good to excellent yields. researchgate.nettandfonline.com The reaction proceeds under mild conditions and demonstrates the power of MCRs to build intricate molecular architectures that would otherwise require lengthy synthetic sequences. tandfonline.com

Ultrasound-Promoted Catalyst-Free Multicomponent Reaction

Highlighting the evolution of MCRs toward more sustainable methods, a novel and efficient four-component synthesis of polysubstituted pyrrolidine derivatives has been developed under catalyst-free conditions using ultrasonic irradiation. rsc.org This reaction involves the one-pot condensation of a secondary amine, carbon disulfide, an isocyanide, and a gem-dicyano olefin at room temperature. rsc.org The process is notable for affording polysubstituted pyrrolidines diastereoselectively in high yields (56–96%). rsc.org The key step is a Mumm-type rearrangement involving a dithiocarbamate, which subsequently undergoes an intramolecular cyclization to form the pyrrolidine ring. rsc.org This approach showcases an energy-efficient and environmentally benign alternative to traditional catalyzed reactions. rsc.org

Table of Compounds

Stereochemical Analysis and Control in 4 Methyl 2 Phenylpyrrolidine Systems

Isomeric Forms and Chiral Configurations of 4-Methyl-2-phenylpyrrolidine

The structure of this compound contains two distinct stereogenic centers at positions 2 and 4 of the pyrrolidine (B122466) ring. The carbon atom at position 2 is bonded to a hydrogen atom, a phenyl group, and is part of the heterocyclic ring. The carbon atom at position 4 is bonded to a hydrogen atom, a methyl group, and is also within the ring structure. The presence of these two chiral centers means that a maximum of four stereoisomers can exist (2^n, where n=2).

These stereoisomers consist of two pairs of enantiomers. The relationships between these isomers are as follows:

(2R, 4R)-4-Methyl-2-phenylpyrrolidine and (2S, 4S)-4-Methyl-2-phenylpyrrolidine are enantiomers. They are non-superimposable mirror images of each other. This pair is often designated as the trans isomer, as the phenyl and methyl substituents are on opposite sides of the pyrrolidine ring's mean plane.

(2R, 4S)-4-Methyl-2-phenylpyrrolidine and (2S, 4R)-4-Methyl-2-phenylpyrrolidine are the other pair of enantiomers. This pair is referred to as the cis isomer, with both substituents on the same side of the ring.

Any cis isomer is a diastereomer of any trans isomer. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.orgmsu.edu

The specific configuration of these stereocenters is crucial as it can directly influence biological properties and interactions with other chiral molecules. caldic.comresearchgate.net

Table 1: Stereoisomers of this compound

Configuration Relationship to (2R, 4R) Stereochemical Classification
(2R, 4R) - trans
(2S, 4S) Enantiomer trans
(2R, 4S) Diastereomer cis

Strategies for Enantioselective Induction in Pyrrolidine Synthesis

Achieving stereochemical control during the synthesis of pyrrolidine derivatives is a significant area of research. Enantioselective induction aims to produce a single, desired enantiomer or diastereomer. Several strategies have been developed for this purpose.

Asymmetric Catalysis: Chiral catalysts, including metal complexes and organocatalysts, are widely used to create stereogenic centers with high enantioselectivity. For instance, the asymmetric Michael addition of a malonate to a nitroalkene, catalyzed by a chiral Ni(II) complex, has been employed to generate a precursor for chiral 4-arylpyrrolidin-2-ones. researchgate.net This method establishes the stereocenter at the 4-position of the pyrrolidine ring with a specific configuration. Similarly, enantioselective reduction of a ketone precursor using chiral boron reagents like (-)- and (+)-DIP-Chloride® can produce specific enantiomers of hydroxylated pyrrolidinone derivatives. sci-hub.se

Biocatalysis: Enzymes offer high stereoselectivity under mild reaction conditions. Engineered enzymes, such as ω-transaminases, have been used in dynamic kinetic resolution processes. researchgate.net In this approach, a racemic aldehyde can be converted into an enantiomerically enriched amine, which then cyclizes to form a single enantiomer of a 4-arylpyrrolidin-2-one. researchgate.net A one-pot photo-enzymatic cascade has also been reported, integrating a light-driven cross-coupling with biocatalytic carbene transfer to achieve enantioselective functionalization of the pyrrolidine scaffold. rsc.org Computational studies in such systems help elucidate how the enzyme's active site controls the stereochemical outcome. rsc.org

Substrate-Controlled Synthesis: This strategy utilizes an existing chiral center in the starting material to direct the formation of new stereocenters. For example, the synthesis of (4R,5S)-5-methyl-4-phenylpyrrolidin-2-one was achieved through the hydrogenation of a chiral nitro-malonate precursor. The existing stereocenter in the malonate derivative guided the formation of the new stereocenters during the reductive cyclization. caldic.com

Stereochemical Resolution Techniques for Pyrrolidine Derivatives

When an enantioselective synthesis is not employed, a racemic mixture of pyrrolidine derivatives is often produced. Resolution techniques are then required to separate the individual enantiomers.

Classical Resolution via Diastereomer Formation: A common method involves reacting the racemic pyrrolidine, which is a base, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. msu.edu After separation, the individual diastereomeric salts can be treated with a base to liberate the resolved, enantiomerically pure pyrrolidines. A similar concept involves reacting a racemic precursor, such as an acid, with a chiral resolving agent like an optically active alcohol to form diastereomeric esters, which can then be separated. nih.gov

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution process allows for the separation of the two. For example, the enzymatic resolution of a racemic 3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone has been successfully demonstrated. sci-hub.se

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and enabling their separation.

Impact of Substituent Stereochemistry on Molecular Conformation

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations, typically described as either "envelope" or "twist" forms, to minimize torsional and steric strain. The stereochemistry of the substituents at positions 2 and 4 significantly influences the ring's preferred conformation and the spatial orientation of these substituents.

Studies on related N-Boc-2-phenylpyrrolidines have shown that the lithiation and subsequent substitution at the C2 position are highly dependent on the conformation of the protecting group and the ring, which can be influenced by temperature. acs.org For this compound, the interplay between the two substituents would similarly lock the ring into specific low-energy conformations, affecting its reactivity and interactions with biological targets. The rotation around the C2-phenyl bond can also be restricted depending on the ring's conformation.

Computational and Theoretical Investigations of 4 Methyl 2 Phenylpyrrolidine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the molecular and electronic properties of compounds like 4-methyl-2-phenylpyrrolidine. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods (like MP2, CC, QCI, and CI), and particularly Density Functional Theory (DFT) are employed to model the behavior of electrons and nuclei within a molecule. These calculations can optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms and provide a detailed picture of the electron distribution.

For substituted pyrrolidines, quantum chemical calculations elucidate how substituents influence the geometry and electronic nature of the heterocyclic ring. The introduction of methyl and phenyl groups at

Advanced Analytical Characterization in 4 Methyl 2 Phenylpyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. researchgate.netuobasrah.edu.iq For 4-Methyl-2-phenylpyrrolidine, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine protons at C2 and C4, the methylene (B1212753) protons at C3 and C5, and the methyl protons at C4. The chemical shifts of the protons on the pyrrolidine (B122466) ring would be influenced by the stereochemical relationship between the phenyl and methyl substituents (cis or trans).

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of distinct carbon environments. The spectrum would show signals for the carbons of the phenyl ring, the two methine carbons (C2 and C4), the two methylene carbons (C3 and C5), and the methyl carbon. The chemical shifts would provide insight into the electronic environment of each carbon atom. A dissertation on the synthesis and NMR of various 4-methyl-2-pyrrolidones and 3-methyl-pyrrolidines provides context on how a methyl group influences the carbon chemical shifts within a pyrrolidine ring system. unl.edu

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing the connectivity within the molecule. COSY would reveal proton-proton coupling relationships, allowing for the assignment of adjacent protons in the pyrrolidine ring. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Predicted NMR Data for this compound (based on analogs)

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl-H7.20 - 7.40 (m)125.0 - 145.0
C2-H3.50 - 4.00 (m)60.0 - 65.0
C3-H1.80 - 2.20 (m)35.0 - 40.0
C4-H2.30 - 2.80 (m)30.0 - 35.0
C5-H3.00 - 3.50 (m)50.0 - 55.0
CH₃1.00 - 1.30 (d)15.0 - 20.0

Note: The predicted chemical shifts are estimates based on data from 2-phenylpyrrolidine (B85683) and other substituted pyrrolidines. Actual values may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₁₁H₁₅N), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

Upon ionization, the molecular ion (M⁺) would be observed, and its fragmentation would provide clues to the molecule's structure. The fragmentation of pyrrolidine derivatives is influenced by the substituents on the ring. The presence of the phenyl group would likely lead to characteristic fragments. Common fragmentation pathways for amines include α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. miamioh.edu

Expected Fragmentation Pattern for this compound:

A likely fragmentation pathway would involve the loss of the phenyl group or cleavage of the pyrrolidine ring. The base peak in the mass spectrum of the related compound 2-phenylpyrrolidine corresponds to the loss of a hydrogen atom. nih.gov For N-methyl-2-pyrrolidone, a different but related pyrrolidine, the molecular ion is observed, followed by fragmentation through the loss of various small molecules. chemicalbook.comnist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Notes
161[C₁₁H₁₅N]⁺Molecular Ion (M⁺)
160[M-H]⁺Loss of a hydrogen atom
146[M-CH₃]⁺Loss of a methyl radical from the ring
104[C₈H₈]⁺Likely corresponds to a styrene-like fragment
77[C₆H₅]⁺Phenyl cation

Note: This table represents a prediction of possible fragmentation patterns. Actual fragmentation may vary depending on the ionization method and energy.

Chromatographic Methods for Purity and Isomeric Purity Assessment (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating different isomers. mdpi.com For this compound, which has two stereocenters, there are four possible stereoisomers (two pairs of enantiomers).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acidic modifier, would be suitable for determining the chemical purity of a sample. sielc.com To separate the enantiomers, chiral HPLC would be necessary, employing a chiral stationary phase.

Gas Chromatography (GC) can also be used for purity analysis, particularly for volatile compounds. For the separation of enantiomers, a chiral GC column would be required. gcms.cz Often, derivatization of the amine with a chiral derivatizing agent is performed to create diastereomers that can be separated on a non-chiral column. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for analyzing complex mixtures and confirming the identity of separated components. fda.govresearchgate.net An LC-MS method would be ideal for both purity and isomeric purity assessment of this compound.

Typical Chromatographic Conditions for Analysis of Pyrrolidine Derivatives

Technique Column Type Mobile/Carrier Phase Detection
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water with Formic AcidUV, MS
Chiral HPLCChiral Stationary PhaseHexane/IsopropanolUV
GCCapillary (e.g., DB-5)HeliumFID, MS
Chiral GCChiral Stationary PhaseHeliumFID, MS

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. nih.gov To perform this analysis on this compound, a single crystal of a suitable salt, such as the hydrochloride or hydrobromide, would need to be grown.

The resulting crystal structure would provide an unambiguous assignment of the relative stereochemistry (cis or trans) of the phenyl and methyl groups on the pyrrolidine ring. Furthermore, by using anomalous dispersion, the absolute configuration (R or S) at each of the two chiral centers (C2 and C4) can be determined. nih.gov The analysis of various substituted pyrrolidine derivatives by X-ray crystallography has been reported, confirming its utility in establishing their solid-state conformations. researchgate.net

Crystallographic Data for a Hypothetical this compound Derivative

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Z (molecules/unit cell)4

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. Actual data would be specific to the crystal being analyzed. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. uobasrah.edu.iq The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C-N bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. nih.gov The presence of the phenyl group in this compound would result in characteristic UV absorption bands due to π → π* transitions of the aromatic ring.

Expected Spectroscopic Data for this compound

Spectroscopy Expected Absorption Functional Group/Transition
IR (cm⁻¹)3300-3500 (broad)N-H stretch (secondary amine)
IR (cm⁻¹)3000-3100 (sharp)Aromatic C-H stretch
IR (cm⁻¹)2850-2960 (strong)Aliphatic C-H stretch
IR (cm⁻¹)1450-1600 (medium)Aromatic C=C stretch
UV-Vis (nm)~205 and ~255π → π* transitions of the phenyl group

Note: The expected absorption values are based on typical ranges for these functional groups and electronic transitions. researchgate.net

Applications of 4 Methyl 2 Phenylpyrrolidine and Pyrrolidine Derivatives in Academic Research

Chiral Building Blocks in Complex Organic Synthesis

The pyrrolidine (B122466) scaffold is a cornerstone in the asymmetric synthesis of complex molecules, serving as a valuable chiral building block. These pre-fabricated, enantiomerically pure units allow chemists to introduce specific stereochemistry into a target molecule, a critical step in the synthesis of pharmaceuticals and natural products where biological activity is often dependent on a single stereoisomer. Pyrrolidine derivatives are frequently sourced from the "chiral pool," utilizing naturally occurring amino acids like proline and hydroxyproline.

Although direct examples of 4-Methyl-2-phenylpyrrolidine being used as a building block in total synthesis are not prominent in the literature, the utility of the core 2-substituted pyrrolidine structure is well-established. For instance, the synthesis of cis- and trans-2,5-disubstituted pyrrolidines serves as a key strategy for producing analogs of natural products like (+)-preussin researchgate.net. The stereochemistry at the C2 and C5 positions is precisely controlled through various synthetic manipulations, highlighting the modularity of the pyrrolidine ring in constructing complex stereochemical arrays researchgate.net.

The general approach involves leveraging the inherent chirality of a starting pyrrolidine derivative to direct the formation of new stereocenters. This strategy is fundamental in constructing polycyclic alkaloid natural products, many of which feature pyrrolidine motifs as core structural elements nih.gov. The synthesis of these complex targets often relies on the predictable reactivity and conformational preferences of the pyrrolidine ring to achieve high levels of stereocontrol.

Application AreaPyrrolidine Derivative TypeExample of Target Molecule Class
Natural Product Synthesis2,5-disubstituted pyrrolidinesAlkaloids (e.g., (+)-preussin analogs) researchgate.net
Pharmaceutical ScaffoldsPolyhydroxylated pyrrolidinesGlycosidase inhibitors
Asymmetric SynthesisProline and its derivativesChiral auxiliaries and catalysts

Ligand Design for Asymmetric Catalysis

The rigid, cyclic structure of pyrrolidine makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. By attaching coordinating groups to the pyrrolidine core, researchers can create a well-defined chiral environment around a metal center or an organic catalytic site, enabling high levels of enantioselectivity in chemical reactions.

Asymmetric organocatalysis, which uses small organic molecules to catalyze stereoselective transformations, has become a major pillar of organic synthesis. Pyrrolidine-based structures are among the most successful and widely used organocatalysts mdpi.combenthamdirect.comnih.gov. Catalysts derived from proline, such as diarylprolinol silyl (B83357) ethers, are exceptionally effective in a variety of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions beilstein-journals.orgnih.gov.

The catalytic cycle typically involves the formation of a transient enamine or iminium ion intermediate between the pyrrolidine's secondary amine and a carbonyl substrate. The substituents on the pyrrolidine ring, such as a phenyl group at C2 and a methyl group at C4 in the case of this compound, would sterically influence the approach of the reacting partner, thereby directing the stereochemical outcome of the reaction. New pyrrolidine-based organocatalysts are continuously being developed to improve efficiency and selectivity, often tested in benchmark reactions like the Michael addition of aldehydes to nitroolefins, where enantioselectivities can be very high beilstein-journals.orgnih.gov.

Table 2: Performance of Pyrrolidine-Based Organocatalysts in a Benchmark Michael Addition

Organocatalyst StructureSubstrate 1Substrate 2Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Diarylprolinol Silyl Ether DerivativePropanaltrans-β-Nitrostyrene95:599
(S)-2-(Triflylaminomethyl)pyrrolidineCyclohexanonetrans-β-Nitrostyrene94:698
Prolinamide DerivativeIsobutyraldehydetrans-β-Nitrostyrene90:1095

Data are representative values from studies on various pyrrolidine-based organocatalysts.

In transition metal catalysis, chiral ligands are essential for achieving enantioselectivity. The pyrrolidine scaffold can be functionalized with donor atoms like phosphorus, nitrogen, or sulfur to create powerful bidentate or tridentate ligands researchgate.net. When these chiral ligands coordinate to a transition metal (e.g., palladium, rhodium, copper, iridium), they form a chiral complex that can catalyze reactions with high stereocontrol nih.govnih.gov.

A straightforward method for preparing ligands based on the pyrrolidine scaffold involves a diastereoselective allylation of phenylglycinol-derived imines, followed by a cyclization sequence researchgate.net. This flexibility allows for the synthesis of a diverse library of ligands. While specific complexes involving this compound are not widely reported, the principle remains that its stereocenters and substituents would create a specific chiral pocket around the metal, influencing the substrate's binding and subsequent transformation. For example, copper complexes featuring tris(pyrazolyl)borate ligands have been used to synthesize pyrrolidines via intramolecular C–H amination nih.gov. The synthesis of various transition metal complexes with other substituted pyrrolidine derivatives has been reported, demonstrating their versatility in coordination chemistry researchgate.net.

Research in Materials Science and Chiral Material Development

The unique stereochemical properties of chiral pyrrolidine derivatives are being harnessed in the field of materials science to create novel chiral materials with specialized applications. These materials include chiral polymers, metal-organic frameworks (MOFs), and hybrid materials where the pyrrolidine unit imparts chirality to the bulk material.

For example, researchers have synthesized chiral porous polymers based on pyrrolidine building units. These materials act as heterogeneous organocatalysts, combining the high selectivity of pyrrolidine catalysis with the practical benefits of a solid, recyclable catalyst . Such polymers have been successfully used for asymmetric Michael additions in water, offering a green chemistry approach to catalysis .

Furthermore, chiral pyrrolidine units have been incorporated into the structure of MOFs. These crystalline materials possess well-defined pores and channels whose surfaces are decorated with the chiral pyrrolidine moieties. Such MOFs have been explored for asymmetric catalysis and for the enantioselective separation of racemic mixtures researchgate.net. The precise positioning of the chiral pyrrolidine within the rigid framework allows for excellent control over stereoselective processes occurring within the pores researchgate.net. The use of N-Methyl-2-pyrrolidone (NMP), a related achiral pyrrolidone, as a solvent in the fabrication of polymers like polyaniline films for electronic applications also highlights the importance of the pyrrolidine chemical class in materials processing researchgate.net.

Material TypeChiral ComponentPotential ApplicationKey Feature
Chiral Porous PolymerPyrrolidine-based monomerHeterogeneous asymmetric catalysis Recyclability, stability, use in aqueous media
Metal-Organic Framework (MOF)Pyrrolidine-derived linkerEnantioselective separation, chiral sensingHigh surface area, uniform chiral pores researchgate.net
Hybrid Siliceous MaterialBis-silylated pyrrolidineAsymmetric Michael additions nih.govHomogeneous distribution of active sites

Future Research Directions and Unexplored Avenues for 4 Methyl 2 Phenylpyrrolidine

Development of Novel and Sustainable Synthetic Methodologies

Future research will prioritize the development of more efficient, environmentally benign, and economically viable methods for synthesizing 4-methyl-2-phenylpyrrolidine and its derivatives. A key focus is moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly stereoselective and sustainable route to chiral amines like substituted pyrrolidines. acs.org Future work will involve engineering new enzymes to accept a wider range of substrates and operate under milder conditions, potentially enabling the direct synthesis of specific stereoisomers of this compound from simple precursors. acs.org

Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that combine three or more reactants in a single step to form complex products, minimizing solvent use and purification steps. tandfonline.com Designing novel MCRs for the one-pot synthesis of highly substituted this compound analogues is a promising avenue for creating molecular diversity with improved efficiency. tandfonline.com

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable resources. For instance, processes are being developed to convert fermentation-derived succinic acid into N-methyl-2-pyrrolidone (NMP), a related compound. Similar strategies could be explored to create precursors for this compound from biomass.

Synthetic StrategyAdvantagesFuture Research Goal
Biocatalysis High stereoselectivity, mild conditions, sustainable. acs.orgEnzyme engineering for broader substrate scope.
1,3-Dipolar Cycloaddition High atom economy, excellent stereocontrol. mappingignorance.orgDevelopment of robust and recyclable catalysts.
Multicomponent Reactions High efficiency, reduced waste, step economy. tandfonline.comDesign of new MCRs for diverse pyrrolidines.
Renewable Feedstocks Reduced reliance on petrochemicals, sustainability. Pathways from biomass-derived precursors.

Expansion of Stereoselective Control in Pyrrolidine (B122466) Derivatization

The biological activity of pyrrolidine derivatives is critically dependent on their stereochemistry. As such, achieving precise control over the three-dimensional arrangement of atoms is a paramount objective. The this compound structure contains at least two stereocenters, and derivatization can introduce more, making stereoselective synthesis particularly challenging and important.

Future research will focus on methods that can reliably generate densely substituted pyrrolidines with multiple, well-defined stereogenic centers. chemistryviews.org

Key Research Thrusts:

Asymmetric Catalysis: The development of new chiral metal catalysts and organocatalysts is essential for enhancing the efficiency and selectivity of reactions like the [3+2] cycloaddition. mappingignorance.orgchemistryviews.org This allows for the creation of up to four new contiguous stereocenters in a single step. mappingignorance.org

Chiral Auxiliaries: The use of removable chiral groups, such as N-tert-butanesulfinyl imines, can guide the stereochemical outcome of reactions, providing access to specific diastereomers. chemistryviews.org Research will aim to develop more efficient and easily removable auxiliaries.

Substrate Control: Investigating how the electronic and steric properties of the starting materials influence the stereochemical outcome is crucial. Computational studies can help predict how modifications to the substrate will direct the formation of a desired isomer. mappingignorance.org

MethodFocusOutcome
Asymmetric Catalysis Development of novel chiral metal and organocatalysts. mappingignorance.orgHigh regio- and diastereoselectivity in cycloaddition reactions. chemistryviews.org
Chiral Auxiliaries Use of temporary chiral groups to direct reactions. chemistryviews.orgAccess to specific, densely functionalized stereoisomers.
Substrate Control Modification of reactants to influence stereochemistry.Predictable formation of desired isomers.

Exploration of Undiscovered Reactivity and Transformation Pathways

Beyond established synthetic routes, future research will seek to uncover novel chemical reactions and transformations of the this compound core. This exploration could lead to the synthesis of unprecedented molecular architectures with unique properties and biological activities.

Key Research Thrusts:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalization steps. Developing methods for the selective C-H activation at various positions on the pyrrolidine ring or the phenyl substituent would open up new avenues for derivatization.

Ring-Opening and Rearrangement: Investigating reactions that can selectively open or rearrange the pyrrolidine ring could provide access to different classes of nitrogen-containing compounds. These transformations can yield complex acyclic amines or other heterocyclic systems that are difficult to access through conventional methods.

Photoredox and Electrochemical Catalysis: These modern synthetic techniques use light or electricity to drive chemical reactions under mild conditions. Applying these methods to this compound could enable previously inaccessible transformations and the formation of novel derivatives.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of synthesizing and derivatizing molecules like this compound makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes. nih.govpreprints.org

Key Research Thrusts:

Retrosynthesis Prediction: AI-driven tools can analyze a target molecule and propose a step-by-step synthetic pathway, breaking it down into simpler, commercially available starting materials. researchgate.netengineering.org.cn This can significantly reduce the time chemists spend on designing synthetic routes.

Reaction Outcome and Yield Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely products, yields, and regioselectivity of a given transformation. digitellinc.comrsc.org This allows researchers to prioritize experiments that are most likely to succeed. Graph transformer neural networks (GTNNs), which incorporate 3D molecular information, have shown particular promise in accurately predicting regioselectivity. digitellinc.com

High-Throughput Experimentation (HTE): AI can be coupled with robotic platforms for HTE to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures). digitellinc.com This automated process can quickly identify the optimal conditions for synthesizing a specific this compound derivative.

AI/ML ApplicationFunctionImpact on Research
Retrosynthesis Planning Proposes synthetic routes to target molecules. engineering.org.cnAccelerates the design phase of synthesis. researchgate.net
Reaction Prediction Forecasts products, yields, and selectivity. nih.govdigitellinc.comReduces trial-and-error experimentation; prioritizes promising reactions.
Optimization Identifies optimal reaction conditions via HTE. digitellinc.comImproves reaction efficiency and yield with less manual effort.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Pyrrolidine Architectures

As synthetic methods produce increasingly complex derivatives of this compound, advanced analytical techniques will be crucial for their unambiguous characterization. Determining the precise three-dimensional structure, including absolute and relative stereochemistry, is essential for understanding structure-activity relationships.

Key Research Thrusts:

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques, coupled with computational methods, will be essential for determining the connectivity and relative stereochemistry of complex pyrrolidine structures in solution. Computer simulation programs can be used to verify coupling constants and aid in conformational analysis. unl.edu

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the absolute configuration of chiral molecules. researchgate.net Future efforts will focus on developing methods to crystallize challenging compounds and on using microcrystal electron diffraction (MicroED) for structures that are too small for conventional X-ray analysis.

Computational Chemistry: Quantum chemical calculations are becoming increasingly accurate for predicting the structures and spectroscopic properties (e.g., NMR chemical shifts, optical rotation) of molecules. whiterose.ac.uk These predictions can be used in conjunction with experimental data to confirm structural assignments, especially when crystals for X-ray analysis cannot be obtained.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-phenylpyrrolidine, and how do reaction conditions influence intermediate stability?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions using pyrrolidine precursors. Key steps include:

  • Cyclization under acidic conditions (e.g., HCl or H₂SO₄) to stabilize intermediates via protonation of the amine group .
  • Basic conditions (e.g., NaOH) may lead to free amine formation, requiring careful pH control to avoid side reactions .
  • Purification via recrystallization or chromatography to isolate enantiopure forms, critical for biological studies .

Q. Table 1: Reaction Conditions for Pyrrolidine Derivatives

ConditionReagentsPurposeOutcome
Acidic (HCl, reflux)Aqueous acidStabilize protonated intermediatesHigh-yield intermediate
Basic (NaOH, reflux)Aqueous baseDeprotonate amine for couplingRisk of racemization

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELX for refinement and ORTEP-3 for visualization .
  • Chiral HPLC : Separate enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) .
  • NMR spectroscopy : Analyze diastereotopic protons (e.g., 1H^1H-NMR splitting patterns) to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions may arise from impurities or assay variability. Mitigation strategies include:

  • Orthogonal validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) .
  • Purity verification : Use LC-MS (>98% purity) to exclude confounding byproducts .
  • Structural analogs : Compare activity across derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify pharmacophores .

Q. What computational strategies are recommended for predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or PPARγ) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories .
  • QM/MM calculations : Refine binding energy estimates for chiral centers using Gaussian09 .

Q. Table 2: Computational Tools for Target Interaction Studies

ToolApplicationOutput Metrics
AutoDock VinaDocking affinity predictionBinding energy (kcal/mol)
GROMACSStability of ligand-receptor complexesRMSD, hydrogen bond analysis

Q. What safety protocols should be followed given the limited toxicological data on this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, EN143-certified respirators, and fume hoods to minimize inhalation/contact .
  • Toxicity assumptions : Treat as Category 4 acute toxin (oral, dermal, inhalation) based on structural analogs .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

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